Allyl phenyl sulfone

描述

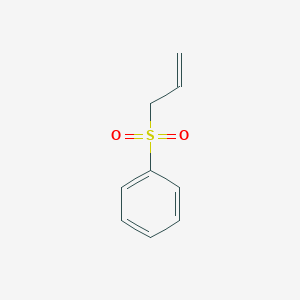

Allyl phenyl sulfone, also known as (2-Propen-1-ylsulfonyl)benzene, is an organic compound with the molecular formula C9H10O2S. It is characterized by the presence of an allyl group (CH2=CH-CH2-) attached to a phenyl sulfone group (C6H5SO2-).

准备方法

Synthetic Routes and Reaction Conditions: Allyl phenyl sulfone can be synthesized through several methods. One common approach involves the dehydrative sulfination of allylic alcohols. This reaction is typically carried out under mild conditions, yielding water as the only byproduct. The reaction tolerates a wide range of functional groups and can be performed on a gram scale . Another method involves the use of palladium-catalyzed reactions, where allylic alcohols are activated in situ to form allyl phenyl sulfones .

Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of palladium catalysts and other reagents is optimized to ensure high yields and purity. The reaction conditions are carefully controlled to minimize byproducts and maximize efficiency .

化学反应分析

Types of Reactions: Allyl phenyl sulfone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

Reduction: Reduction reactions can convert the sulfone group to sulfides.

Substitution: this compound can participate in substitution reactions, where the allyl group is replaced by other functional groups

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride are used.

Substitution: Palladium catalysts and various nucleophiles are employed in substitution reactions

Major Products:

Oxidation: Sulfoxides and sulfones.

Reduction: Sulfides.

Substitution: Various substituted allyl phenyl sulfones

科学研究应用

Organic Synthesis

Allyl phenyl sulfone is widely used as an intermediate in the synthesis of pharmaceuticals and agrochemicals. Its ability to undergo regioselective and diastereoselective reactions makes it particularly valuable in complex organic syntheses.

Case Study: Synthesis of Phenolic Fragments

Recent research demonstrated the use of APS in synthesizing phenolic fragments of natural products, such as thailandamides. The study highlighted the regioselectivity and stereocontrol achieved through the reduction of allylic sulfones using samarium-based reagents. The results showed high yields and selectivity, making APS a crucial component in target-oriented synthesis strategies .

| Reaction Type | Yield (%) | Selectivity | Reference |

|---|---|---|---|

| Samarium Reduction | 62 | High Regioselectivity | |

| Isomerization via Proazaphosphatrane | >95 | High Selectivity |

Material Science

In material science, APS has been explored as an electrolyte additive to enhance the stability of silicon-based electrodes. Research indicates that incorporating APS into silicon anodes improves interfacial stability and extends the cycling life of batteries.

Case Study: Silicon-Based Electrode Stability

A study investigated APS's role as an electrolyte additive in lithium-ion batteries. The findings revealed that APS significantly improved the interfacial stability of SiO_x/C electrodes, leading to enhanced performance metrics such as capacity retention over extended cycling periods .

Catalytic Reactions

APS can also participate in catalytic isomerization reactions under mild conditions. This property allows for the transformation of this compound into various conjugated products, which are valuable in synthetic chemistry.

Case Study: Isomerization Reactions

Using proazaphosphatrane catalysts, APS was efficiently isomerized at ambient temperature, yielding products with high selectivity and yield. This method offers a practical approach to synthesize conjugated isomers from allylic compounds .

Electrocatalytic Applications

Electrocatalytic reactions involving APS have been studied for their potential in organic transformations. The compound can undergo electrocatalytic additions to vinyl sulfones, showcasing its versatility as a substrate in electrochemical processes.

Case Study: Electrocatalytic Additions

Research has shown that APS can facilitate electrocatalytic reactions that lead to valuable organic products. This application highlights its role in advancing green chemistry practices by enabling reactions under mild conditions with reduced waste .

作用机制

The mechanism of action of allyl phenyl sulfone involves its ability to undergo various chemical transformations. The sulfone group can participate in nucleophilic and electrophilic reactions, while the allyl group can undergo addition and substitution reactions. These properties make it a versatile intermediate in organic synthesis .

相似化合物的比较

- Allyl methyl sulfone

- Phenyl vinyl sulfone

- Ethyl vinyl sulfone

Comparison: Allyl phenyl sulfone is unique due to the presence of both an allyl group and a phenyl sulfone group. This combination imparts distinct reactivity and versatility compared to similar compounds. For instance, allyl methyl sulfone lacks the aromatic ring, which affects its reactivity and applications. Phenyl vinyl sulfone and ethyl vinyl sulfone have different alkyl groups, leading to variations in their chemical behavior and uses .

生物活性

Allyl phenyl sulfone (APS), a compound with the molecular formula CHOS, has garnered attention in recent years due to its diverse biological activities and potential applications in medicinal chemistry. This article provides a comprehensive overview of the biological activity of APS, including its synthesis, mechanisms of action, and relevant case studies.

This compound is characterized by a sulfonic acid group attached to an allyl phenyl structure. The compound can be synthesized through various methods, including:

- Electrochemical Synthesis : Recent studies have demonstrated the electrochemical synthesis of allyl sulfones via sulfonation of allyl trifluoroborates, leading to high yields and regioselectivity .

- Dehydrative Sulfination : This method involves the sulfination of allylic alcohols under mild conditions, yielding allylic sulfones efficiently .

- Catalytic Reactions : The use of palladium catalysts in conjunction with sodium sulfinates has been shown to produce structurally diverse allylic sulfones with high selectivity .

2. Biological Activity

This compound exhibits a range of biological activities that make it a compound of interest in pharmacology and medicinal chemistry.

2.1 Antimicrobial Activity

APS has demonstrated notable antimicrobial properties against various pathogens. Studies have shown its effectiveness against both Gram-positive and Gram-negative bacteria. For instance, tests revealed that APS inhibited the growth of Staphylococcus aureus and Escherichia coli, suggesting potential applications as an antimicrobial agent.

2.2 Antitumor Effects

Research indicates that APS may possess antitumor activity. In vitro studies have shown that APS can induce apoptosis in cancer cell lines. The mechanisms involved include the activation of caspases and modulation of apoptotic pathways, which are crucial for cancer cell death.

2.3 Anti-inflammatory Properties

This compound has been reported to exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines such as TNF-α and IL-6. This activity suggests its potential use in treating inflammatory diseases.

The biological activity of APS is attributed to several mechanisms:

- Regioselective Reactions : The compound undergoes regioselective reactions that may contribute to its biological effects, particularly in drug design and synthesis .

- Electrophilic Nature : The electrophilic character of the sulfone group allows APS to interact with nucleophiles in biological systems, potentially leading to modifications in biomolecules .

4. Case Studies and Research Findings

Several studies have explored the biological activity of APS:

- A study published in Organic Letters highlighted the compound's ability to selectively inhibit certain cancer cell lines while sparing normal cells, indicating a targeted approach to cancer therapy .

- Another research article focused on the electrochemical synthesis of APS derivatives, revealing their enhanced biological properties compared to the parent compound .

5. Data Table: Biological Activities of this compound

属性

IUPAC Name |

prop-2-enylsulfonylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O2S/c1-2-8-12(10,11)9-6-4-3-5-7-9/h2-7H,1,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYPIULIVYSQNNT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCS(=O)(=O)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1066025 | |

| Record name | (Allylsulphonyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1066025 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16212-05-8 | |

| Record name | (2-Propen-1-ylsulfonyl)benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16212-05-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Allyl phenyl sulfone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016212058 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Allyl phenyl sulfone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=221230 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzene, (2-propen-1-ylsulfonyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | (Allylsulphonyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1066025 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (allylsulphonyl)benzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.656 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Allyl phenyl sulfone | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/37KT5U3YH4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of allyl phenyl sulfone?

A1: this compound has the molecular formula C9H10O2S and a molecular weight of 182.24 g/mol.

Q2: Are there any spectroscopic data available for this compound?

A2: While specific spectroscopic data isn't detailed in the provided research, common characterization techniques like 1H NMR and 13C NMR are frequently employed to confirm its structure and analyze reaction products.

Q3: How does this compound influence the surface properties of materials?

A3: Research indicates that this compound plasma treatment can modify the surface of low-density polyethylene (LDPE) by incorporating hydrophilic sulfur-containing and oxygen-containing functionalities. [] This treatment significantly increases surface hydrophilicity, although this effect diminishes over time due to the diffusion of these functional groups into the bulk material. []

Q4: Are there any applications of this compound in improving the performance of batteries?

A4: Yes, recent research highlights the potential of this compound as an electrolyte additive in silicon-based lithium-ion batteries. [] It contributes to the formation of a robust solid electrolyte interphase film on the SiOx/C electrode, enhancing its interfacial stability and long-term cycling performance. []

Q5: What is the significance of this compound in palladium-catalyzed reactions?

A5: Allyl phenyl sulfones serve as excellent precursors to allylzincs in palladium-catalyzed zinc-ene cyclization reactions. [, ] This approach offers advantages over using allyl acetates, particularly in forming five-membered rings with specific stereochemistry. []

Q6: Can you elaborate on the use of this compound in synthesizing cycloalkane derivatives?

A6: this compound plays a crucial role in various synthetic strategies for cycloalkane derivatives. One method involves reacting its lithiated derivative with epoxymesylates, enabling the efficient construction of cyclopropanes, cyclopentanes, and cyclohexanes. [, , ] This methodology has proven particularly valuable in the total synthesis of natural products. [, , ]

Q7: What is the role of proazaphosphatrane catalysts in reactions involving this compound?

A7: Proazaphosphatrane catalysts facilitate the dimerization of this compound, yielding a specific dimer with E configuration. [] They also catalyze the isomerization of this compound, leading to an isomerization/dimerization product. []

Q8: How do structural modifications of this compound impact its reactivity?

A8: While the provided research doesn't delve into specific SAR studies, it highlights the versatility of this compound as a building block in organic synthesis. Modifications at the allylic position, such as the introduction of substituents, can significantly influence its reactivity in various reactions, including cyclizations and additions.

Q9: Is there any information available regarding the stability of this compound under various conditions?

A9: The provided research primarily focuses on the synthetic applications of this compound. Further investigation is needed to determine its stability profile under different conditions, such as exposure to light, heat, or various solvents.

Q10: What analytical techniques are employed to study this compound?

A10: Various analytical techniques are essential for characterizing and quantifying this compound and its derivatives. These include chromatographic methods like high-performance liquid chromatography (HPLC) [] and spectroscopic techniques such as nuclear magnetic resonance (NMR) spectroscopy. [, ]

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。